Cas no 303147-57-1 (4-(4-PHENYLPIPERAZINO)-6-[(PHENYLSULFONYL)METHYL]-2-(2-PYRIDINYL)PYRIMIDINE)

4-(4-Phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine is a structurally complex pyrimidine derivative featuring a phenylpiperazine moiety, a phenylsulfonylmethyl group, and a pyridinyl substituent. This compound is of interest in medicinal chemistry due to its potential as a scaffold for kinase inhibition or receptor modulation. The presence of multiple aromatic and heterocyclic systems enhances its binding affinity to biological targets, while the sulfonyl group may improve solubility and metabolic stability. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate for drug discovery. The compound's stability and purity profile support its use in high-throughput screening and structure-activity relationship studies.
4-(4-PHENYLPIPERAZINO)-6-[(PHENYLSULFONYL)METHYL]-2-(2-PYRIDINYL)PYRIMIDINE structure
303147-57-1 structure
Product name:4-(4-PHENYLPIPERAZINO)-6-[(PHENYLSULFONYL)METHYL]-2-(2-PYRIDINYL)PYRIMIDINE
CAS No:303147-57-1
MF:C26H25N5O2S
Molecular Weight:471.57400393486
CID:5224066

4-(4-PHENYLPIPERAZINO)-6-[(PHENYLSULFONYL)METHYL]-2-(2-PYRIDINYL)PYRIMIDINE 化学的及び物理的性質

名前と識別子

    • 4-(4-PHENYLPIPERAZINO)-6-[(PHENYLSULFONYL)METHYL]-2-(2-PYRIDINYL)PYRIMIDINE
    • PHENYL [6-(4-PHENYLPIPERAZINO)-2-(2-PYRIDINYL)-4-PYRIMIDINYL]METHYL SULFONE
    • 4-[(benzenesulfonyl)methyl]-6-(4-phenylpiperazin-1-yl)-2-(pyridin-2-yl)pyrimidine
    • Pyrimidine, 4-(4-phenyl-1-piperazinyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-
    • インチ: 1S/C26H25N5O2S/c32-34(33,23-11-5-2-6-12-23)20-21-19-25(29-26(28-21)24-13-7-8-14-27-24)31-17-15-30(16-18-31)22-9-3-1-4-10-22/h1-14,19H,15-18,20H2
    • InChIKey: ZGJHTYDTXLEHNW-UHFFFAOYSA-N
    • SMILES: C1(C2=NC=CC=C2)=NC(CS(C2=CC=CC=C2)(=O)=O)=CC(N2CCN(C3=CC=CC=C3)CC2)=N1

計算された属性

  • 精确分子量: 471.173
  • 同位素质量: 471.173
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 34
  • 回転可能化学結合数: 6
  • 複雑さ: 724
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0

4-(4-PHENYLPIPERAZINO)-6-[(PHENYLSULFONYL)METHYL]-2-(2-PYRIDINYL)PYRIMIDINE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652808-50mg
4-(4-Phenylpiperazin-1-yl)-6-((phenylsulfonyl)methyl)-2-(pyridin-2-yl)pyrimidine
303147-57-1 98%
50mg
¥1533.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652808-25mg
4-(4-Phenylpiperazin-1-yl)-6-((phenylsulfonyl)methyl)-2-(pyridin-2-yl)pyrimidine
303147-57-1 98%
25mg
¥1323.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652808-5mg
4-(4-Phenylpiperazin-1-yl)-6-((phenylsulfonyl)methyl)-2-(pyridin-2-yl)pyrimidine
303147-57-1 98%
5mg
¥617.00 2024-05-20
Key Organics Ltd
11K-595S-1MG
4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
303147-57-1 >90%
1mg
£37.00 2023-09-08
Key Organics Ltd
11K-595S-5MG
4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
303147-57-1 >90%
5mg
£46.00 2023-09-08
Key Organics Ltd
11K-595S-100mg
4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
303147-57-1 >90%
100mg
2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652808-10mg
4-(4-Phenylpiperazin-1-yl)-6-((phenylsulfonyl)methyl)-2-(pyridin-2-yl)pyrimidine
303147-57-1 98%
10mg
¥862.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652808-100mg
4-(4-Phenylpiperazin-1-yl)-6-((phenylsulfonyl)methyl)-2-(pyridin-2-yl)pyrimidine
303147-57-1 98%
100mg
¥1755.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652808-2mg
4-(4-Phenylpiperazin-1-yl)-6-((phenylsulfonyl)methyl)-2-(pyridin-2-yl)pyrimidine
303147-57-1 98%
2mg
¥495.00 2024-05-20
Key Organics Ltd
11K-595S-50mg
4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
303147-57-1 >90%
50mg
2023-09-08

4-(4-PHENYLPIPERAZINO)-6-[(PHENYLSULFONYL)METHYL]-2-(2-PYRIDINYL)PYRIMIDINE 関連文献

4-(4-PHENYLPIPERAZINO)-6-[(PHENYLSULFONYL)METHYL]-2-(2-PYRIDINYL)PYRIMIDINEに関する追加情報

Chemical Profile of 4-(4-Phenylpiperazino)-6-[(Phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine (CAS No. 303147-57-1)

The compound 4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine (CAS No. 303147-57-1) represents a sophisticated molecular entity with significant potential in the realm of pharmaceutical and biochemical research. This heterocyclic compound, characterized by its intricate structure, combines a 4-phenylpiperazine moiety with a pyrimidine core, further functionalized by a phenylsulfonyl-methyl group and a 2-pyridinyl substituent. Such structural features make it an attractive scaffold for drug discovery, particularly in the development of novel therapeutic agents targeting complex biological pathways.

In recent years, the pharmaceutical industry has placed increasing emphasis on the design of molecules that can modulate central nervous system (CNS) functions, including neurotransmitter receptor interactions. The 4-phenylpiperazine moiety is well-known for its pharmacological versatility, often serving as a key component in compounds exhibiting anxiolytic, antidepressant, or antipsychotic properties. This motif’s ability to interact with various G-protein coupled receptors (GPCRs) has been extensively studied, making it a valuable building block for medicinal chemists.

The pyrimidine core of the compound is another critical pharmacophore, frequently found in bioactive molecules due to its ability to engage with biological targets such as enzymes and receptors. Pyrimidines are integral to nucleic acid structures and have been widely explored in the development of antiviral, anticancer, and antimicrobial agents. The presence of a phenylsulfonyl-methyl group in this compound introduces additional electronic and steric properties that can fine-tune its binding affinity and selectivity. This group is known to enhance metabolic stability while simultaneously improving solubility, making it an advantageous feature for drug-like properties.

The 2-pyridinyl substituent further enriches the compound’s structural diversity, enabling interactions with a broader range of biological targets. Pyridine derivatives are prevalent in modern pharmacology due to their ability to modulate enzyme activity and receptor function. For instance, certain pyridine-based compounds have demonstrated efficacy in treating neurological disorders by interacting with serotonin or dopamine receptors. The combination of these pharmacophores in 4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine suggests potential applications in CNS disorders, where multi-target engagement is often required for therapeutic efficacy.

Recent advancements in computational chemistry and high-throughput screening (HTS) have facilitated the rapid identification of novel drug candidates with complex structures like this one. Virtual screening techniques leveraging molecular docking simulations have been instrumental in predicting binding affinities and identifying promising scaffolds for further optimization. The structural complexity of 4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine aligns well with these methodologies, offering opportunities to discover molecules with unique mechanisms of action.

In addition to its potential as a standalone therapeutic agent, this compound may serve as a key intermediate in the synthesis of more elaborate derivatives. Medicinal chemists often employ such scaffolds as starting points for structure-activity relationship (SAR) studies, systematically modifying specific functional groups to improve potency, selectivity, and pharmacokinetic profiles. The presence of multiple modifiable sites—such as the piperazine nitrogen atoms or the pyridine ring—provides ample opportunities for chemical derivatization.

Current research trends indicate that CNS-targeting drugs are increasingly being designed to address multifaceted pathophysiological processes rather than targeting single receptors or enzymes. This shift toward polypharmacological approaches has renewed interest in molecules like 4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine, which possess multiple interacting sites capable of modulating complex signaling networks. Such compounds may offer advantages over traditional monotherapies by providing broader therapeutic effects with potentially fewer side effects.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps likely include nucleophilic substitution reactions at the pyrimidine core, sulfonylation processes to introduce the phenylsulfonyl-methyl group, and piperazine ring formation via cyclocondensation or nucleophilic addition reactions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions may also be employed to construct the desired carbon-carbon bonds efficiently.

Evaluation of such compounds typically involves both in vitro and in vivo studies to assess their biological activity and safety profiles. In vitro assays may focus on interactions with specific receptors or enzymes relevant to neurological disorders, while cell-based models can provide insights into downstream signaling effects and potential toxicities. Preclinical animal studies would further investigate efficacy and adverse effects before progression to human clinical trials.

The growing interest in kinase inhibitors has also positioned pyrimidine derivatives as promising candidates for oncology applications. Many kinases involved in cancer progression exhibit aberrant activity due to mutations or overexpression; thus, small-molecule inhibitors targeting these enzymes have become cornerstone therapies for certain cancers. The structural features of 4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine, particularly its pyrimidine core and aromatic substituents, make it a candidate for kinase inhibition studies.

Another emerging area involves the use of this type of compound in combination therapies aimed at synergistic treatment outcomes. By simultaneously modulating multiple disease-relevant pathways or targets, combination regimens can often achieve better therapeutic results than single-agent treatments alone. The multifaceted nature of 4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine suggests its potential utility in such approaches.

Regulatory considerations also play a crucial role in advancing compounds like this into clinical use. Ensuring compliance with Good Manufacturing Practices (GMP), conducting rigorous toxicity assessments, and submitting comprehensive dossiers for regulatory approval are essential steps before market entry. Collaborative efforts between academic researchers and pharmaceutical companies are often necessary to navigate these regulatory landscapes effectively.

In conclusion,4-(4-phenylpiperazino)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine (CAS No. 303147-57-1) represents a structurally sophisticated entity with significant potential across multiple therapeutic areas. Its unique combination of pharmacophores positions it as an attractive candidate for drug discovery efforts targeting neurological disorders, cancer kinase inhibition, or other complex diseases requiring polypharmacological intervention. Continued research into its synthesis, biological activity, and pharmacokinetic properties will further elucidate its role as a valuable tool in modern medicinal chemistry.

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